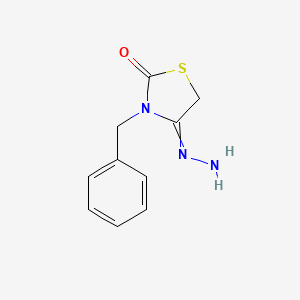
3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one: is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms, which exhibit a wide range of biological activities. The presence of the benzyl and hydrazinylidene groups in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one typically involves the reaction of benzylamine with thiosemicarbazide, followed by cyclization with carbon disulfide. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the hydrazinylidene group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, nucleophiles like amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
Medicine: The compound exhibits a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its potential use in treating infections, cancer, and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the observed pharmacological effects, such as antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
4-Thiazolidinone: Another member of the thiazolidinone family with similar biological activities.
2-Thioxo-1,3-thiazolidin-4-one: A thiazolidinone derivative with a sulfur atom at the second position, exhibiting potent antimicrobial properties.
3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene: A structurally similar compound with a thioxo group, known for its anticancer activity.
Uniqueness: 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one is unique due to the presence of both benzyl and hydrazinylidene groups, which enhance its pharmacological properties. This combination of functional groups allows for a broader range of biological activities compared to other thiazolidinone derivatives.
Propiedades
Número CAS |
95213-82-4 |
|---|---|
Fórmula molecular |
C10H11N3OS |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
3-benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H11N3OS/c11-12-9-7-15-10(14)13(9)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
Clave InChI |
AEMJZKQAKBFZFI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN)N(C(=O)S1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



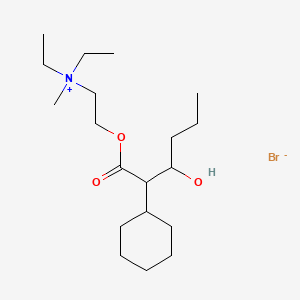
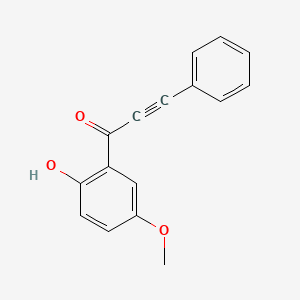
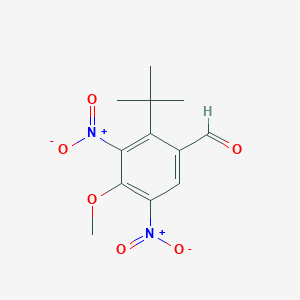





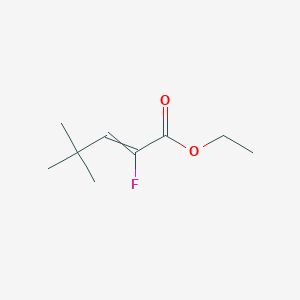
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
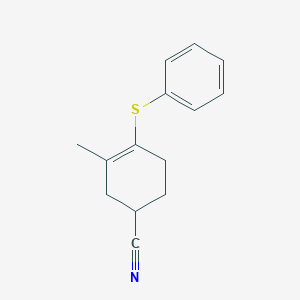
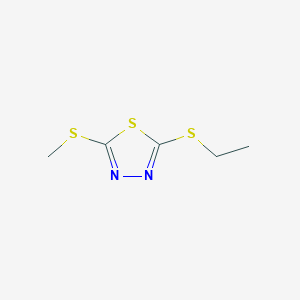
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
